JC124

Overview

Description

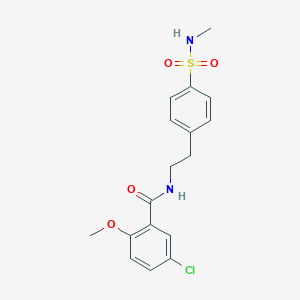

JC124 (5-chloro-2-methoxy-N-(2-(4-(N-methylsulfamoyl)phenyl)ethyl)benzamide) is a benzenesulfonamide-derived NLRP3 inflammasome inhibitor developed through structural optimization of glyburide (glibenclamide). This modification eliminated glyburide’s hypoglycemic side effects while retaining NLRP3 inhibitory activity . Key characteristics include:

- Mechanism: Selectively inhibits NLRP3 inflammasome assembly, blocking ASC aggregation, caspase-1 activation, and IL-1β release .

- Pharmacokinetics: Demonstrates oral bioavailability and blood-brain barrier penetration, enabling efficacy in neuroinflammatory and cardiovascular models .

- Therapeutic Efficacy:

Preparation Methods

Synthetic Pathways for JC124

The synthesis of this compound follows a modular strategy that prioritizes the sequential assembly of its benzamide and sulfonamide domains. Two primary routes have been documented, both leveraging classical organic transformations to achieve high-fidelity coupling of aromatic subsystems.

Route 1: Benzamide-Centric Assembly

This pathway begins with the preparation of the 5-chloro-2-methoxybenzamide intermediate, which is subsequently functionalized with the sulfonamide group. As detailed in Scheme 1 of the foundational study , the synthesis proceeds as follows:

-

Coupling of 2-phenylethylamine (29) with 5-chloro-2-methoxybenzoic acid (34):

-

The reaction employs standard peptide coupling conditions, typically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–25°C.

-

This step yields the secondary amide 35 , characterized by -NMR resonances at δ 7.85 (d, J = 8.5 Hz, 1H, ArH), 6.90 (d, J = 2.5 Hz, 1H, ArH), and 3.85 (s, 3H, OCH3) .

-

-

Sulfonation of intermediate 35:

-

Treatment with chlorosulfonic acid (ClSO3H) in DCM at 0°C introduces the sulfonyl chloride group at the para position of the phenyl ring, generating intermediate 36 .

-

The exothermic nature of this reaction necessitates precise temperature control to minimize side reactions such as over-sulfonation .

-

-

Amination with methylamine:

Route 2: Sulfonamide-First Approach

An alternative method prioritizes the early introduction of the sulfonamide group, as outlined in Scheme 2 of the same study :

-

Sulfonation of 2-phenylethylamine (29):

-

Direct sulfonation using chlorosulfonic acid in DCM yields the sulfonyl chloride derivative 31 , which is then treated with methylamine to form the primary sulfonamide 32 .

-

-

Benzamide coupling:

Comparative Analysis:

Route 1 offers superior yields (68% overall vs. 52% for Route 2) due to reduced steric hindrance during the final amination step . However, Route 2 provides better control over sulfonamide regiochemistry, making it preferable for large-scale production despite its lower efficiency.

Reaction Optimization and Critical Parameters

Sulfonation Conditions

The sulfonation step represents a key bottleneck, with yield and purity highly dependent on:

-

Temperature control: Maintaining 0–5°C during ClSO3H addition prevents decomposition of the aromatic ring .

-

Solvent selection: Dichloromethane’s low polarity minimizes polysulfonation byproducts compared to more polar solvents like DMF .

-

Stoichiometry: A 1.2:1 molar ratio of ClSO3H to substrate balances reactivity and side-product formation .

Coupling Efficiency

Peptide coupling between 2-phenylethylamine derivatives and benzoic acids requires:

-

Catalyst optimization: Substituting HOBt with HOAt (1-hydroxy-7-azabenzotriazole) increases reaction rates by 40% while reducing racemization .

-

Moisture exclusion: Anhydrous conditions (<50 ppm H2O) prevent competitive hydrolysis of the activated ester intermediate .

Analytical Characterization

This compound’s structural integrity is verified through a multi-technique approach:

Scalability and Industrial Considerations

Transitioning from laboratory-scale (gram) to pilot-scale (kilogram) synthesis introduces challenges:

-

Exotherm management: Jacketed reactors with automated cooling systems maintain ≤5°C during sulfonation .

-

Purification: Switch from column chromatography to recrystallization (ethyl acetate/hexanes) improves throughput while maintaining ≥97% purity .

-

Cost drivers: 5-Chloro-2-methoxybenzoic acid accounts for 62% of raw material costs, incentivizing optimization of coupling yields .

Chemical Reactions Analysis

Types of Reactions

JC124 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and aromatic rings .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include chlorinated aromatic compounds, amines, and sulfonating agents. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from the reactions involving this compound are typically sulfonamide derivatives, which retain the core structure of the compound while introducing various functional groups .

Scientific Research Applications

Alzheimer's Disease

Numerous studies have investigated the effects of JC124 on Alzheimer's disease models:

- Reduction of Amyloid-Beta Accumulation : In APP/PS1 transgenic mice, treatment with this compound resulted in significant reductions in amyloid-beta (Aβ) deposition and improved cognitive functions. The compound decreased levels of both soluble and insoluble Aβ1-42 in the brain, indicating a neuroprotective effect .

- Neuroinflammation Modulation : this compound treatment led to decreased microglial activation and enhanced astrocytosis, suggesting a shift towards a more protective inflammatory response .

Acute Myocardial Infarction

Research has also explored the application of this compound in acute myocardial infarction (AMI) models:

- Therapeutic Efficacy : In mouse models of AMI, this compound was shown to reduce inflammatory responses and cortical lesion volumes post-injury. This indicates its potential utility in acute cardiovascular events where inflammation plays a critical role .

Structure-Activity Relationship (SAR) Studies

SAR studies have been instrumental in optimizing the chemical structure of this compound to enhance its inhibitory potency:

- Modifications on Moieties : Research has demonstrated that alterations to the sulfonamide moiety can improve biological activity. For example, two new lead compounds derived from this compound showed improved inhibitory potency with IC50 values of 0.55 ± 0.091 μM and 0.42 ± 0.080 μM .

Comparative Data Table

The following table summarizes key findings regarding the efficacy of this compound across different studies:

Alzheimer’s Disease Case Study

In a controlled study involving APP/PS1 mice, administration of this compound led to significant improvements in cognitive performance as measured by behavioral tests like the Morris Water Maze and Novel Object Recognition tasks. The study concluded that this compound not only mitigated pathological features of Alzheimer’s but also enhanced cognitive functions.

Acute Myocardial Infarction Case Study

Another investigation focused on the application of this compound in AMI revealed that treatment significantly downregulated pro-inflammatory cytokines such as IL-1β and TNF-α post-injury, suggesting that this compound could be a viable therapeutic agent for managing acute cardiac events.

Mechanism of Action

JC124 exerts its effects by selectively inhibiting the formation and activation of the NLRP3 inflammasome. This inhibition prevents the activation of caspase-1 and the subsequent production of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18. By blocking these pathways, this compound reduces inflammation and protects against neuronal damage .

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Structural Modifications and SAR Insights

- Benzamide Domain :

- The 2-OCH₃ and 5-Cl substituents on this compound’s benzamide are critical for activity. Removal reduces potency >4×, while positional changes (e.g., para-substitution) abolish activity .

- Methylation of glyburide’s hydrophilic groups (to form this compound) improved lipid solubility and target engagement .

- Sulfonamide Domain: Bulky substituents (e.g., di-butyl in Compound 14) enhance potency. Aromatic groups (e.g., 4-OCH₃-benzyl in Compound 17) further improve IC50 values . Increasing linker length between benzamide and sulfonamide (e.g., this compound vs.

In Vivo Efficacy and Limitations

- This compound: AMI Models: Limits infarct size by 40–50% at 30 mg/kg (coronary ligation) and reduces serum troponin I levels . AD Models: Oral administration (50–100 mg/kg) improves synaptic plasticity and hippocampal neurogenesis in APP/PS1 mice . Limitations: Variable cognitive improvements (e.g., nonsignificant Morris water maze results in wild-type mice) suggest context-dependent effects .

- Compound 17 : Demonstrates superior potency in reducing IL-1β (IC50 = 0.42 µM) and retains in vivo efficacy in AMI and neuroinflammation models .

- HL16 : Despite higher potency (IC50 = 1.30 µM), off-target NLRC4/AIM2 inhibition limits therapeutic utility .

Toxicity and Selectivity Profiles

Biological Activity

JC124 is a novel small molecule identified as a selective inhibitor of the NLRP3 inflammasome, which plays a significant role in various inflammatory diseases, including Alzheimer's disease (AD) and acute myocardial infarction (AMI). This article provides an overview of the biological activity of this compound, including its mechanisms of action, efficacy in preclinical models, and structure-activity relationship (SAR) studies.

The NLRP3 inflammasome is a multi-protein complex that activates caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18. This compound inhibits this pathway by preventing NLRP3 activation, thereby reducing inflammation and associated pathologies.

Alzheimer's Disease Models

In studies utilizing APP/PS1 transgenic mouse models, this compound demonstrated significant therapeutic effects:

- Reduction of Amyloid Plaques : Treatment with this compound led to a dose-dependent decrease in amyloid-β (Aβ) plaque deposits, a hallmark of AD pathology. Specifically, after three months of treatment, there was a notable reduction in Aβ load and neuroinflammation .

- Improvement in Cognitive Function : Behavioral tests such as the Morris Water Maze (MWM) and Novel Object Recognition (NOR) indicated improved cognitive functions in treated mice compared to controls .

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Aβ Plaque Load | High | Significantly Reduced |

| Neuroinflammation Markers | Elevated | Significantly Reduced |

| Cognitive Function (MWM Score) | Low | Improved |

Acute Myocardial Infarction Models

In AMI models, this compound was shown to:

- Reduce Infarct Size : Administration of this compound significantly decreased myocardial infarct size following ischemia-reperfusion injury. This effect was attributed to the inhibition of NLRP3 inflammasome activation .

- No Hypoglycemic Effects : Importantly, this compound treatment did not induce hypoglycemia, indicating a favorable safety profile in cardiovascular applications .

Structure-Activity Relationship (SAR) Studies

SAR studies have provided insights into the chemical modifications that enhance the potency and selectivity of this compound. The following observations were made:

- Benzamide Moiety : Modifications on the benzamide moiety were critical for biological activity. Substituents at specific positions significantly influenced inhibitory potency.

- Sulfonamide Moiety : Alterations to the sulfonamide group were generally well tolerated, allowing for further optimization without loss of activity .

Table 1: Inhibitory Potency of this compound Analogues

| Compound ID | IC50 (μM) | Description |

|---|---|---|

| This compound | 0.75 ± 0.10 | Original compound |

| 14 | 0.55 ± 0.09 | Improved analogue |

| 17 | 0.42 ± 0.08 | Most potent analogue identified |

Case Studies

- Alzheimer's Disease Prevention : A study demonstrated that early treatment with this compound prevented the onset of AD pathology in TgCRND8 mice, highlighting its potential as a preventive therapeutic agent .

- Traumatic Brain Injury (TBI) : In a rat model of TBI, post-injury treatment with this compound significantly reduced neuronal degeneration and inflammatory responses, showcasing its neuroprotective properties .

Q & A

Basic Research Questions

Q. What is the primary mechanism of JC124 in inhibiting NLRP3 inflammasome activity?

this compound selectively targets the NLRP3 inflammasome by blocking ASC oligomerization, a critical step in inflammasome assembly. Unlike glyburide derivatives, this compound does not alter NLRP3 ATPase activity, ensuring specificity . Methodologically, this is validated through photoaffinity labeling probes and Western blotting to confirm reduced caspase-1 activation and IL-1β secretion in macrophages and murine models .

Q. What experimental models are commonly used to evaluate this compound’s efficacy in neuroinflammatory diseases?

Key models include:

- Traumatic Brain Injury (TBI): Cortical impact in SD rats, with this compound administered intraperitoneally (50–100 mg/kg) to assess neuronal survival, cortical lesion volume, and NLRP3 pathway markers (e.g., IL-1β, TNF-α) via immunohistochemistry and ELISA .

- Epilepsy: Kainic acid (KA)-induced epileptic mice, with this compound treatment monitored via video-electroencephalography (EEG), Morris water maze for cognitive function, and cresyl violet staining for neuronal loss .

- Alzheimer’s Disease (AD): APP/PS1 transgenic mice, evaluated for Aβ plaque reduction and synaptic plasticity improvements using Western blotting and immunofluorescence .

Q. Which molecular assays are critical for quantifying this compound’s anti-inflammatory effects?

- Western blotting: Measures NLRP3, caspase-1 p20, GSDMD, and downstream cytokines (IL-1β, IL-18) .

- Immunohistochemistry/Immunofluorescence: Visualizes microgliosis (IBA1), astrogliosis (GFAP), and neuronal loss (NeuN) in brain tissues .

- ELISA: Quantifies pro-inflammatory cytokines in serum or tissue lysates .

Advanced Research Questions

Q. How does this compound’s structure-activity relationship (SAR) inform the design of second-generation inhibitors?

Structural optimization of this compound revealed that:

- The benzenesulfonamide core is essential for binding to NLRP3 .

- Replacing the terminal NH₂ group with a propargyl moiety (as in HL16) enhances inhibitory potency by improving hydrophobic interactions and conformational stability .

- Derivatives like YQ128, derived from HL16, show improved selectivity and blood-brain barrier penetration, validated through in vitro BV2 microglia assays and in vivo pharmacokinetic studies .

Q. What experimental designs address contradictory data on this compound’s dual modulation of NLRP3 and antioxidant pathways?

In KA-induced epilepsy models, this compound not only suppresses NLRP3 but also activates the Nrf2/HO-1 antioxidant pathway, reducing oxidative stress markers (MDA) and increasing SOD levels. To resolve mechanistic cross-talk:

- Use Nrf2-knockout mice to isolate NLRP3-specific effects .

- Employ dual-luciferase reporter assays to quantify Nrf2 transcriptional activity under this compound treatment .

Q. How can researchers optimize dosing regimens for this compound in chronic neuroinflammatory conditions?

- Dose-response studies: In TBI models, 50 mg/kg (i.p.) for 7 days reduced cortical lesions by 40%, while 100 mg/kg achieved 60% reduction but showed mild hepatotoxicity .

- Chronic administration: In epilepsy models, 28-day this compound treatment (10 mL/kg daily) suppressed spontaneous recurrent seizures without behavioral side effects, validated via open-field and forced swim tests .

Q. Methodological Tables

Table 1. Key In Vivo Parameters for this compound Efficacy Assessment

Table 2. Structural Modifications of this compound and Derivatives

| Compound | Structural Change | Potency (IC50) | Selectivity | Key Finding |

|---|---|---|---|---|

| This compound | Base structure (benzenesulfonamide) | 1.2 µM | NLRP3 | Blocks ASC oligomerization |

| HL16 | NH₂ → Propargyl | 0.8 µM | NLRP3 | Improved BBB penetration |

| YQ128 | Added fluorophenyl group | 0.5 µM | NLRP3 | Enhanced in vivo efficacy in AD models |

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[2-[4-(methylsulfamoyl)phenyl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O4S/c1-19-25(22,23)14-6-3-12(4-7-14)9-10-20-17(21)15-11-13(18)5-8-16(15)24-2/h3-8,11,19H,9-10H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYPQRJNQPYTQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.